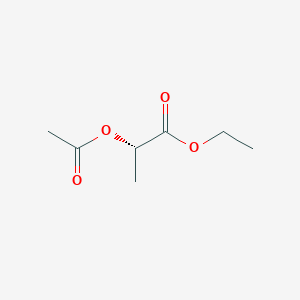

Ethyl (2S)-2-(acetyloxy)propanoate

Description

Properties

CAS No. |

20918-91-6 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

ethyl (2S)-2-acetyloxypropanoate |

InChI |

InChI=1S/C7H12O4/c1-4-10-7(9)5(2)11-6(3)8/h5H,4H2,1-3H3/t5-/m0/s1 |

InChI Key |

BCHOKJRLDTXCSF-YFKPBYRVSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C)OC(=O)C |

Canonical SMILES |

CCOC(=O)C(C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-(acetyloxy)propanoate can be synthesized through a Fischer esterification reaction. This involves reacting lactic acid with acetic acid in the presence of an acid catalyst, such as sulfuric acid, to produce the ester. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this ester for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-(acetyloxy)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to lactic acid and acetic acid in the presence of water and an acid or base catalyst.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in a different ester.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).

Transesterification: Alcohol (e.g., methanol), acid or base catalyst.

Reduction: Lithium aluminum hydride, dry ether solvent.

Major Products Formed

Hydrolysis: Lactic acid and acetic acid.

Transesterification: Different esters depending on the alcohol used.

Reduction: Ethyl (2S)-2-hydroxypropanoate.

Scientific Research Applications

Ethyl (2S)-2-(acetyloxy)propanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

Biology: Studied for its potential role in metabolic pathways and as a model compound for ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for lactic acid.

Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-(acetyloxy)propanoate involves its hydrolysis to lactic acid and acetic acid. Lactic acid can enter metabolic pathways, such as glycolysis, where it is converted to pyruvate and further metabolized to produce energy. The ester itself may also interact with enzymes that catalyze ester hydrolysis, facilitating its breakdown into the constituent acids.

Comparison with Similar Compounds

Ethyl (2S)-2-[(methylsulfonyl)oxy]propanoate

- Structural Differences : The acetyloxy group is replaced by a methylsulfonyloxy (-OSO₂CH₃) moiety.

- Reactivity : The methylsulfonyloxy group acts as a superior leaving group compared to acetyloxy, making this compound highly reactive in nucleophilic substitution reactions. It is widely used in the synthesis of β-lactam antibiotics and chiral auxiliaries .

- Applications : Key intermediate in peptide coupling and stereoselective transformations.

Ethyl (2S)-2-(benzyloxy)propanoate

- Structural Differences : Features a benzyloxy (-OBn) substituent instead of acetyloxy.

- Stability and Use : The benzyl group enhances lipophilicity, making this compound useful in protecting alcohol functionalities during multi-step syntheses. It is a precursor to chiral lactates and flavoring agents .

Ethyl (2S)-2-(6-methoxy-naphthalen-2-yl)propanoate (Naproxen Ethyl Ester)

- Structural Differences : Contains a 6-methoxynaphthyl group at the second carbon.

- Pharmaceutical Relevance: This compound is a known impurity in the synthesis of naproxen, a nonsteroidal anti-inflammatory drug (NSAID). Its ethyl ester form is monitored rigorously in pharmaceutical quality control .

Ethyl 2-(tetrahydro-2H-pyran-2-yloxy)propanoate

Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate

- Structural Differences: Replaces acetyloxy with an amino (-NH₂) group and introduces a 4-fluorophenyl side chain.

- Bioactivity : This compound is a fluorinated phenylalanine derivative, critical in the synthesis of peptide-based therapeutics and enzyme inhibitors targeting neurological disorders .

Data Table: Comparative Analysis

Reactivity in Hydrolysis and Substitution

- This compound undergoes enzymatic hydrolysis to yield (S)-lactic acid, a process critical in biodegradable polymer synthesis .

- The methylsulfonyloxy analog (Ethyl (2S)-2-[(methylsulfonyl)oxy]propanoate) demonstrates rapid displacement in SN2 reactions, enabling efficient synthesis of azetidinone intermediates for carbapenem antibiotics .

Pharmaceutical and Industrial Relevance

- Naproxen Ethyl Ester (Ethyl (2S)-2-(6-methoxy-naphthalen-2-yl)propanoate) is monitored as a genotoxic impurity in NSAID production, with regulatory limits set at <1 ppm .

- Fluorinated derivatives like Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate are pivotal in PET radiotracer development for imaging amyloid plaques in Alzheimer’s disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.